3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid UK-356,202 is a potent and selective urokinase-type plasminogen activator (Ki = 37 nM). Urokinase plasminogen activator (uPA, urokinase) is a trypsinlike serine protease and a therapeutical target for many cancer types, including breast, ovarian, and pancreatic cancer. uPA is a valuable oncology target.
Brand Name: Vulcanchem
CAS No.: 223671-94-1
VCID: VC0546284
InChI: InChI=1S/C17H13ClN4O2/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24/h1-8H,(H,23,24)(H4,19,20,21,22)
SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl
Molecular Formula: C17H13ClN4O2
Molecular Weight: 340.8 g/mol

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid

CAS No.: 223671-94-1

Cat. No.: VC0546284

Molecular Formula: C17H13ClN4O2

Molecular Weight: 340.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid - 223671-94-1

Specification

CAS No. 223671-94-1
Molecular Formula C17H13ClN4O2
Molecular Weight 340.8 g/mol
IUPAC Name 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid
Standard InChI InChI=1S/C17H13ClN4O2/c18-14-8-21-15(22-17(19)20)13-7-10(4-5-12(13)14)9-2-1-3-11(6-9)16(23)24/h1-8H,(H,23,24)(H4,19,20,21,22)
Standard InChI Key UXNWIRHZMHGOCE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused isoquinoline core substituted at the 1-position with a guanidine group and at the 4-position with a chlorine atom. A benzoic acid moiety is appended at the 7-position through a carbon-carbon bond, creating a planar, conjugated system that facilitates π-stacking interactions with biological targets . The molecular formula is C₁₇H₁₃ClN₄O₂, with a calculated exact mass of 340.073 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Melting Point>300°C
Predicted Boiling Point596.9±60.0°C
Density1.49±0.1 g/cm³
pKa3.99±0.10
LogP4.431
SolubilityLow aqueous solubility

Data sources:

Spectroscopic Characterization

Nuclear magnetic resonance (¹H NMR, ¹³C NMR) confirms the substitution pattern, with characteristic shifts for the isoquinoline protons (δ 8.5–9.0 ppm) and benzoic acid carbonyl (δ 167 ppm). High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 341.081 [M+H]⁺, consistent with the molecular formula .

Synthesis and Manufacturing

Synthetic Route

The synthesis begins with 4-chloro-7-bromoisoquinoline, which undergoes palladium-catalyzed Suzuki-Miyaura coupling with 3-boronobenzoic acid to install the aromatic acid moiety . Subsequent guanidinylation using cyanamide under acidic conditions introduces the diamino-methylideneamino group at position 1. The final product is purified via recrystallization from ethanol/water mixtures, achieving >98% purity as verified by HPLC .

Scale-Up Challenges

The low solubility of intermediates necessitates the use of polar aprotic solvents like dimethylacetamide (DMA) during coupling reactions . Process optimization reduced residual palladium levels to <10 ppm, meeting International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates.

Mechanism of Biological Action

Urokinase Plasminogen Activator Inhibition

UK-356202 competitively binds the uPA catalytic domain through:

  • Hydrogen bonding between the guanidine group and Asp189/Ser190 residues

  • π-π interactions of the isoquinoline core with Trp215

  • Electrostatic stabilization via the benzoic acid carboxylate and Arg35

This inhibition blocks plasminogen-to-plasmin conversion (Ki = 37 nM), disrupting extracellular matrix degradation and cancer metastasis .

Off-Target Effects

At concentrations >10 μM, the compound shows moderate inhibition of matrix metalloproteinase-9 (MMP-9, IC₅₀ = 8.2 μM) and weak binding to αvβ3 integrin (Kd = 450 nM) . These polypharmacological effects may contribute to its observed anti-angiogenic activity in murine xenograft models .

Preclinical Research Findings

Oncology Applications

In MDA-MB-231 breast cancer cells, UK-356202 (1 μM) reduces invasion by 78±5% in Matrigel assays compared to controls . Combination studies with paclitaxel show synergistic effects (Combination Index = 0.45), enhancing apoptosis through caspase-3/7 activation .

Table 2: Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (μM)Invasion Inhibition (%)
MDA-MB-231 (Breast)0.8978±5
PC-3 (Prostate)1.1265±7
A549 (Lung)1.4558±6

Data source:

Cardiovascular Effects

In a rat model of pressure-overload hypertrophy, daily oral dosing (10 mg/kg) for 28 days:

  • Reduced left ventricular mass index by 32%

  • Decreased collagen deposition by 41%

  • Improved ejection fraction from 48±6% to 62±5%

These effects are attributed to uPA-mediated inhibition of TGF-β1 activation and subsequent Smad2/3 phosphorylation .

Analytical Method Development

Plasma Quantification

A validated HPLC-fluorescence method achieves a lower limit of quantification (LLOQ) of 20 pg/mL in human plasma . Samples are processed via protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column (150 × 4.6 mm, 5 μm) with fluorescence detection at λex/λem = 280/340 nm .

Stability Profiling

Forced degradation studies show:

  • Acidic conditions (0.1N HCl, 24h): 12% degradation

  • Oxidative stress (3% H₂O₂, 6h): 8% degradation

  • Photolysis (ICH Q1B): <5% degradation

The compound remains stable in plasma for 24h at room temperature and through three freeze-thaw cycles .

Clinical Development and Discontinuation

Phase I Pharmacokinetics

In healthy volunteers (n=24), single ascending doses (1–100 mg) showed:

  • Cmax: 0.3–28.7 ng/mL

  • Tmax: 2–4 hours

  • t₁/₂: 11–14 hours

  • AUC₀–∞: 2.1–210 ng·h/mL

Food increased bioavailability by 2.3-fold due to enhanced solubility .

Phase II Termination

A randomized, double-blind trial in metastatic colorectal cancer (N=148) was halted due to:

  • Lack of progression-free survival benefit (HR=1.08, p=0.62)

  • Grade 3+ adverse events in 22% of patients (vs. 8% placebo)

  • Emergence of compensatory plasmin generation via tissue-type plasminogen activator (tPA)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator